molecular formula C23H31ClN2O B10769893 Isobutyryl fentanyl-d5 (hydrochloride)

Isobutyryl fentanyl-d5 (hydrochloride)

Cat. No.: B10769893
M. Wt: 392.0 g/mol
InChI Key: RAMJZGOMHMJBHA-QGDUSKDSSA-N
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Description

Isobutyryl fentanyl-d5 (hydrochloride) is an isotopically labeled analog of isobutyryl fentanyl, a synthetic opioid. This compound is primarily used as an analytical reference material in forensic and toxicological research. It is categorized as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyryl fentanyl-d5 (hydrochloride) involves the incorporation of deuterium atoms into the isobutyryl fentanyl molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of isobutyryl fentanyl-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle controlled substances and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Isobutyryl fentanyl-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyryl fentanyl-d5 (hydrochloride) is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Isobutyryl fentanyl-d5 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, which reduces neuronal excitability and neurotransmitter release. These actions result in analgesia, sedation, and euphoria .

Comparison with Similar Compounds

Isobutyryl fentanyl-d5 (hydrochloride) is compared with other fentanyl analogs such as:

List of Similar Compounds

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Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

392.0 g/mol

IUPAC Name

2-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C23H30N2O.ClH/c1-19(2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H/i4D,7D,8D,11D,12D;

InChI Key

RAMJZGOMHMJBHA-QGDUSKDSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C(C)C)[2H])[2H].Cl

Canonical SMILES

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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